molecular formula C10H19NO3 B13048241 (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid

(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13048241
M. Wt: 201.26 g/mol
InChI Key: UVVXQDWSYHDUEX-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid ( 2165831-08-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a carboxyl group, which makes it a carboxylic acid . Carboxylic acids are key building blocks in organic chemistry, often serving as precursors to a wide range of derivatives such as esters and amides, which are prevalent in pharmacologically active molecules . The molecule's defined (2R,4R) stereochemistry at two centers makes it a valuable chiral scaffold or building block for the asymmetric synthesis of complex molecules. Its structure, which includes a tert-butoxy group and a methyl substitution on the pyrrolidine ring, is particularly useful for constructing molecular architectures with specific three-dimensional shapes, a critical factor in drug discovery for developing compounds with high target selectivity. The compound is offered with high purity and is intended for research applications as a key intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-7-5-10(4,8(12)13)11-6-7/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-,10-/m1/s1

InChI Key

UVVXQDWSYHDUEX-GMSGAONNSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CC(CN1)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with amino acid derivatives or substituted pentanedioates bearing protective groups such as tert-butyloxycarbonyl (Boc).
  • For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate is a frequent intermediate used for further transformations.

Cyclization and Functional Group Transformations

  • A common approach involves the use of strong bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C) under inert atmosphere to generate enolates or anionic intermediates.
  • These intermediates are then reacted with electrophilic reagents like formic pivalic anhydride or formic acetic anhydride to introduce formyl or acyl groups, facilitating ring closure and functionalization.
  • The reaction mixture is carefully warmed to controlled temperatures (around 5°C) and quenched with acetic acid and water to stop the reaction.

Protection and Deprotection Steps

  • The tert-butoxy group is introduced via di-tert-butyl dicarbonate or similar reagents in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
  • After cyclization, the crude product is often treated with trifluoroacetic acid (TFA) at 5°C to 25°C to remove protecting groups selectively without racemization.
  • Extraction and purification steps typically involve ethyl acetate or dichloromethane (DCM) extractions, drying over magnesium sulfate (MgSO4), filtration, concentration, and column chromatography.

Purification and Yield Optimization

  • Purification is achieved via flash chromatography using solvent systems like hexane-ethyl acetate mixtures.
  • Yields reported for key intermediates and final products range from approximately 75% to over 90%, indicating efficient synthetic protocols.

Representative Experimental Procedure (Adapted from Patent EP3015456A1)

Step Reagents and Conditions Outcome Yield (%)
1 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, di-tert-butyl dicarbonate, DMAP, tertiary butanol, stirred at 25°C overnight Formation of protected pentanedioate intermediate 91.9
2 nBuLi in hexane (1.6 M), THF, -78°C, addition of intermediate, stir 1 h Generation of anionic intermediate -
3 Addition of formic pivalic anhydride in THF dropwise at -78°C, stir 3 h Acylation and ring closure -
4 Warm to 5°C, quench with acetic acid and water, extract with ethyl acetate Work-up to isolate crude product -
5 Dissolve crude in methylene chloride, cool to 5°C, add TFA, stir 4 h at 25°C Deprotection to yield pyrrolidine derivative -
6 Concentrate, extract with DCM, purify by column chromatography Final compound isolation 84.4 - 90.5

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the stereochemistry and purity of the product.
  • Optical rotation measurements ([α]D) are used to verify enantiomeric purity.
  • Melting points and chromatographic retention times provide additional quality control parameters.

Advantages of the Described Methods

  • Use of mild reaction conditions minimizes side reactions and racemization.
  • Readily available and inexpensive starting materials reduce production costs.
  • High stereoselectivity ensures the desired (2R,4R) configuration.
  • Scalable procedures suitable for industrial synthesis.

Summary Table of Key Preparation Parameters

Parameter Description
Starting Material Boc-protected methyl-substituted pentanedioate derivatives
Key Reagents nBuLi, LDA, formic pivalic anhydride, di-tert-butyl dicarbonate, TFA
Solvents THF, tertiary butanol, methylene chloride, ethyl acetate
Temperature Range -78°C to 25°C
Reaction Time Several hours to overnight
Purification Column chromatography (silica gel)
Typical Yield 75% - 91.9%
Stereochemistry (2R,4R) configuration maintained

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group undergoes amide bond formation under standard peptide coupling conditions. This reaction is critical in synthesizing bioactive molecules and peptides.

Reagent Conditions Outcome
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)DMF, HOBt (hydroxybenzotriazole), room temperatureAmide formation with amines or amino acids
DCC (N,N'-dicyclohexylcarbodiimide)DCM, HOBt, 0–5°CEfficient coupling with minimal side products

The reaction proceeds via activation of the carboxylic acid by the coupling reagent, forming an intermediate that reacts with amines. This method is widely used in peptide synthesis due to its high efficiency and selectivity .

Deprotection of the tert-Butoxy Group

The tert-butoxy protecting group is removed under acidic conditions to regenerate the free amine.

Reagent Conditions Outcome
TFA (trifluoroacetic acid)CH2Cl2, room temperature, 1–2 hoursComplete removal of tert-butoxy group
HCl (4M in dioxane)0°C, 30 minutesSelective deprotection without side reactions

This reaction is essential for exposing the amine functionality post-synthesis, enabling further derivatization .

Esterification

The carboxylic acid group can be converted to esters via alcoholysis.

Reagent Conditions Outcome
MeOH, H2SO4Reflux, 60°C, 12 hoursMethyl ester formation
EtOH, TsOH120°C, 6 hoursEthyl ester formation

Esterification modifies the compound’s solubility and reactivity, facilitating downstream applications .

Hydrogenolysis

While not directly applicable to this compound, hydrogenolysis is relevant for derivatives with silyl or benzyl protecting groups.

Reagent Conditions Outcome
H2, Pd/CEtOAc, 1 atm H2, 24 hoursRemoval of silyl or benzyl groups

This reaction is critical for synthesizing analogs with diverse functional groups .

Structural and Mechanistic Insights

  • The tert-butoxy group acts as an effective protecting group for the amine, stabilizing the molecule during synthesis .

  • The pyrrolidine ring introduces stereochemical rigidity, influencing reaction selectivity and biological activity .

  • Stereochemical control is achieved via the (2R,4R) configuration, critical for maintaining bioactivity in derived compounds .

Analytical Techniques

  • NMR spectroscopy confirms structural integrity and stereochemistry .

  • Mass spectrometry verifies molecular weight and purity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Properties

Research has indicated that pyrrolidine derivatives, including (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid, exhibit promising antiviral and antimicrobial activities. These compounds can inhibit viral replication and bacterial growth, making them candidates for developing new antiviral medications.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine structure could enhance its activity against specific viral strains. The introduction of tert-butoxy groups was found to improve solubility and bioavailability, critical factors for therapeutic efficacy.

1.2 Role in Drug Design

The compound serves as a building block in the synthesis of more complex molecules used in drug design. Its structural features allow for the modification of pharmacokinetic properties, which can be tailored to enhance drug performance.

  • Data Table: Structural Modifications and Their Effects
Modification TypeEffect on ActivityReference
Addition of Tert-butoxyIncreased solubility
Substitution at Position 4Enhanced antimicrobial activity
Ring closure variationsImproved receptor binding affinity

Cosmetic Applications

2.1 Skin Care Formulations

The compound is also explored for its applications in cosmetic formulations, particularly in skin care products. Its properties as a moisturizing agent and skin conditioning agent make it suitable for inclusion in creams and lotions.

  • Case Study : A formulation study highlighted the efficacy of this compound as a stabilizing agent in emulsions. The study showed that incorporating this compound improved the texture and sensory attributes of the final product while maintaining stability over time.

2.2 Experimental Design Techniques

The use of experimental design methodologies, such as Box-Behnken design, has been instrumental in optimizing formulations that include this compound. These techniques allow researchers to systematically evaluate the interactions between various ingredients.

  • Data Table: Optimization Results
IngredientImpact on FormulationOptimal Concentration (%)
This compoundImproved moisturizing effect1-3%
GlycerinEnhanced hydration5%
Emulsifying waxStability3%

Mechanism of Action

The mechanism of action of (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding to proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

Key analogs differ in stereochemistry, substituents, or functional groups, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Configuration Key Applications/Notes
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid 2165831-08-1 C₁₀H₁₉NO₃ 201.27 4-OtBu, 2-Me (2R,4R) Intermediate in chiral synthesis
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) - C₁₂H₂₁NO₅ 259.30 4-CH₂OMe, Boc-protected (2S,4S) Anti-HCV drug (Velpatasvir) intermediate; requires chiral separation
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 681128-50-7 C₁₀H₁₆FNO₄ 233.24 4-F (2R,4S) Fluorinated analog; potential protease inhibitor
(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 681128-51-8 C₁₀H₁₆FNO₄ 233.24 4-F (2R,4R) Fluorinated isomer; distinct biological activity vs. (2R,4S)
(2R,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 147266-70-4 C₁₁H₁₉NO₅ 245.27 4-OMe (2R,4S) Methoxy group enhances solubility; used in peptide synthesis
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 144069-70-5 C₁₆H₂₁NO₄ 291.34 4-Ph (2R,4S) Aromatic substitution; higher lipophilicity

Research Findings and Data

Table 2: Key Research Insights
Compound Key Finding Reference
This compound Crystallizes in monoclinic system (P2₁ space group); tert-butoxy group stabilizes conformation
(2S,4S)-TBMP Green manufacturing method achieves >99% enantiomeric excess via solvent-free separation
(2R,4S)-4-Fluoro analog Used in solid-phase peptide synthesis for improved metabolic stability

Biological Activity

(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications, particularly in the context of drug development.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C25H29NO5
  • Molecular Weight : 423.50 g/mol
  • CAS Number : 1975992-72-3

The structure includes a pyrrolidine ring with a tert-butoxy group and a carboxylic acid functional group, which are critical for its biological activity.

The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Eribaxaban, a direct factor Xa inhibitor. This class of compounds is significant in anticoagulation therapy, particularly for preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .

Pharmacological Studies

  • Anticoagulant Activity :
    • Research indicates that derivatives of this compound exhibit high affinity for human factor Xa, which is crucial in the coagulation cascade. The inhibition of factor Xa leads to reduced thrombin generation and ultimately prevents clot formation .
  • Clinical Implications :
    • Clinical data suggest that Eribaxaban significantly reduces the risk of VTE in TKR patients compared to traditional therapies . The compound’s effectiveness as an anticoagulant makes it a candidate for further clinical trials.

Study on Eribaxaban Derivatives

A study published in 2009 evaluated various derivatives of Eribaxaban, including those derived from this compound. The results showed that these derivatives maintained potent anticoagulant properties while exhibiting favorable pharmacokinetic profiles. Specifically:

  • Efficacy : Demonstrated significant reduction in thrombus formation.
  • Safety Profile : Associated with lower rates of bleeding complications compared to existing anticoagulants .

Data Tables

PropertyValue
Molecular FormulaC25H29NO5
Molecular Weight423.50 g/mol
CAS Number1975992-72-3
Purity≥97%
Role in SynthesisIntermediate for Eribaxaban

Q & A

Q. What are the standard methods for synthesizing (2R,4R)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings and acid-mediated deprotection. For example, tert-butyl XPhos and palladium diacetate are used under inert atmospheres for coupling reactions, achieving yields >95% in optimized conditions (e.g., acetone at 60°C for 10 minutes) . Critical factors include:

  • Temperature control : Higher temperatures (40–100°C) improve reaction rates but may lead to racemization in stereosensitive intermediates.
  • Solvent selection : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution efficiency, while tert-butyl alcohol stabilizes intermediates during Boc protection .
  • Workup protocols : Acidic hydrolysis (HCl/H₂O at 93–96°C) effectively removes tert-butyl groups without degrading the pyrrolidine core .

Q. How is the stereochemical integrity of (2R,4R)-configured pyrrolidines validated during synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming absolute configuration. For example, SC-XRD data (R factor = 0.037) resolved the (2R,4R) configuration of a related compound, showing distinct bond angles (C2–C1–N1 = 112.5°) and torsional deviations (<5°) . Complementary methods include:

  • Chiral HPLC : Separates diastereomers using cellulose-based columns (e.g., Chiralpak IC-3) with methanol/water mobile phases.
  • Optical rotation : Specific rotation values ([α]²⁵D = +23.5° in methanol) align with literature for (2R,4R) stereochemistry .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute oral toxicity (H302) and respiratory irritation (H335). Key precautions include:

  • PPE : Nitrile gloves, goggles, and N95 masks to prevent skin/eye contact and inhalation .
  • Ventilation : Use fume hoods during weighing or reactions to avoid dust exposure.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric intermediates be resolved?

Discrepancies in NOESY or COSY spectra often arise from dynamic rotational barriers. For example, tert-butoxy groups in (2R,4R) isomers exhibit restricted rotation, splitting methyl proton signals into doublets (δ 1.42 ppm, J = 0.8 Hz). Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, resolving overlapping peaks .
  • DFT calculations : Predict chemical shifts (e.g., B3LYP/6-31G*) to match experimental data and assign configurations .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

High ee (>98%) is achievable via:

  • Chiral auxiliaries : Use (S)-proline-derived catalysts to induce stereoselective ring closure .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced diastereomer transformation : Seed reactions with enantiopure crystals to drive equilibrium .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Fluorination at the 4-position increases metabolic stability and logP. For example:

  • (2R,4R)-4-Fluoro derivative : LogP = 1.8 (vs. 1.2 for non-fluorinated analog), enhancing blood-brain barrier penetration .
  • Diffusion-ordered NMR (DOSY) : Reveals fluorinated analogs have smaller hydrodynamic radii (3.2 Å vs. 4.1 Å), correlating with improved solubility .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

  • LC-MS/MS : Detects sub-0.1% impurities using a C18 column (2.6 µm) and 0.1% formic acid/acetonitrile gradient .
  • ICP-OES : Quantifies residual palladium (<10 ppm) from catalytic steps .
  • X-ray photoelectron spectroscopy (XPS) : Identifies surface oxidation products (e.g., carboxylic acid → lactam) .

Q. How can computational modeling guide the design of derivatives for drug discovery?

  • Molecular docking : Predicts binding to biological targets (e.g., DPP-4 inhibitors) with Glide SP scoring .
  • MD simulations : Reveal conformational flexibility of the pyrrolidine ring (RMSD < 0.5 Å over 100 ns), informing scaffold rigidity requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.